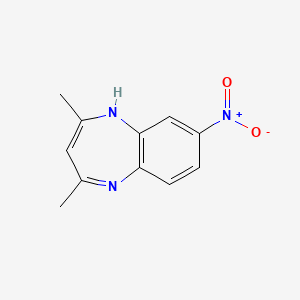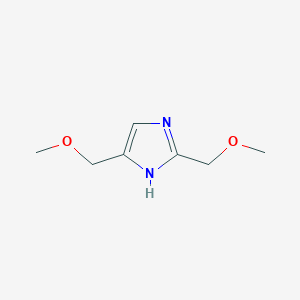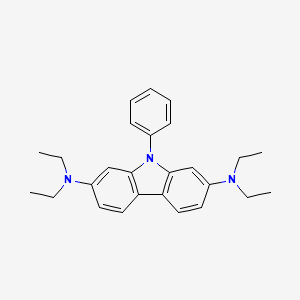
N~2~,N~2~,N~7~,N~7~-Tetraethyl-9-phenyl-9H-carbazole-2,7-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~,N~2~,N~7~,N~7~-Tetraethyl-9-phenyl-9H-carbazole-2,7-diamine is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structural properties, which make it valuable in research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N2,N~2~,N~7~,N~7~-Tetraethyl-9-phenyl-9H-carbazole-2,7-diamine typically involves multi-step organic reactionsCommon reagents used in these reactions include ethyl iodide, phenylboronic acid, and palladium catalysts under specific conditions such as elevated temperatures and inert atmospheres .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
N~2~,N~2~,N~7~,N~7~-Tetraethyl-9-phenyl-9H-carbazole-2,7-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can occur with reagents such as halogens or nitro compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Halogens, nitro compounds, Lewis acids as catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols .
Applications De Recherche Scientifique
N~2~,N~2~,N~7~,N~7~-Tetraethyl-9-phenyl-9H-carbazole-2,7-diamine has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Mécanisme D'action
The mechanism of action of N2,N~2~,N~7~,N~7~-Tetraethyl-9-phenyl-9H-carbazole-2,7-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N~2~,N~2~,N~7~,N~7~-Tetraethyl-9H-carbazole-2,7-diamine
- N~2~,N~2~,N~7~,N~7~-Tetramethyl-9-phenyl-9H-carbazole-2,7-diamine
- N~2~,N~2~,N~7~,N~7~-Tetraethyl-9-(4-methoxyphenyl)-9H-carbazole-2,7-diamine
Uniqueness
N~2~,N~2~,N~7~,N~7~-Tetraethyl-9-phenyl-9H-carbazole-2,7-diamine stands out due to its specific structural configuration, which imparts unique chemical and physical properties. Its tetraethyl and phenyl groups contribute to its stability and reactivity, making it a valuable compound in various applications .
Propriétés
Numéro CAS |
113991-86-9 |
|---|---|
Formule moléculaire |
C26H31N3 |
Poids moléculaire |
385.5 g/mol |
Nom IUPAC |
2-N,2-N,7-N,7-N-tetraethyl-9-phenylcarbazole-2,7-diamine |
InChI |
InChI=1S/C26H31N3/c1-5-27(6-2)21-14-16-23-24-17-15-22(28(7-3)8-4)19-26(24)29(25(23)18-21)20-12-10-9-11-13-20/h9-19H,5-8H2,1-4H3 |
Clé InChI |
DDDPKXSAONWZQA-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C1=CC2=C(C=C1)C3=C(N2C4=CC=CC=C4)C=C(C=C3)N(CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,3'-Sulfonylbis[7-(diethylamino)-2H-1-benzopyran-2-one]](/img/structure/B14301380.png)

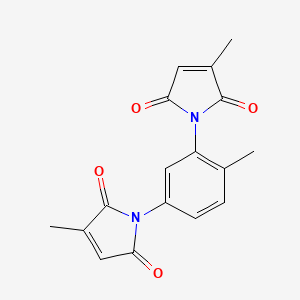
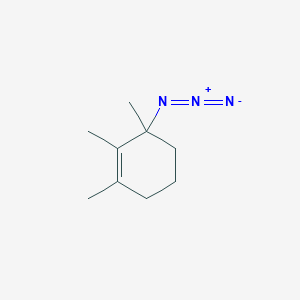

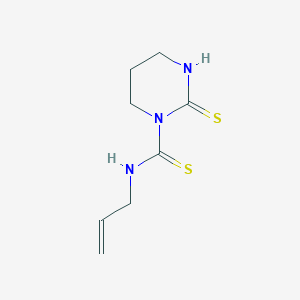
![Phosphonium, [(3-phenoxyphenyl)methyl]triphenyl-, iodide](/img/structure/B14301414.png)
![2-{[2-(Acryloyloxy)propoxy]carbonyl}benzoate](/img/structure/B14301431.png)
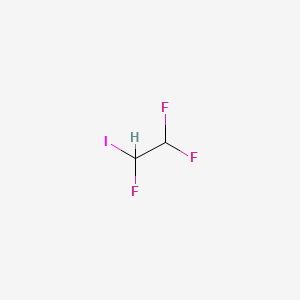
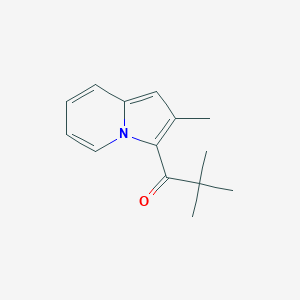
![N-(4'-Acetamido[1,1'-biphenyl]-4-yl)-N-nitrosoacetamide](/img/structure/B14301451.png)
![4,4'-[Butane-1,4-diyldi(1,10-phenanthrolin-2-yl-9-ylidene)]di(cyclohexa-2,5-dien-1-one)](/img/structure/B14301457.png)
